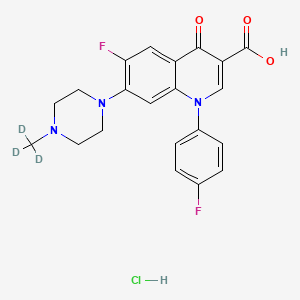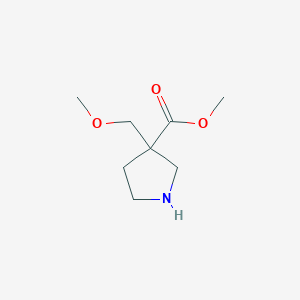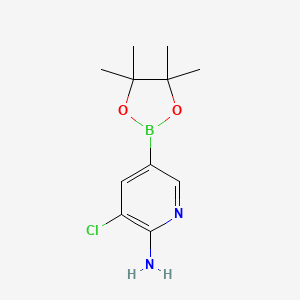
Difloxacin-d3 (hydrochloride)
描述
Difloxacin-d3 (hydrochloride) is a deuterated form of difloxacin hydrochloride. It is a fluoroquinolone antibiotic that is used primarily in scientific research as an internal standard for the quantification of difloxacin by gas chromatography or liquid chromatography-mass spectrometry . The compound has a molecular formula of C21H16D3F2N3O3 and a molecular weight of 402.4 .
作用机制
Target of Action
Difloxacin-d3, also known as Difloxacin D3 hydrochloride (methyl D3), is a synthetic fluoroquinolone used in veterinary medicine . The primary target of Difloxacin-d3 is the bacterial enzyme DNA gyrase, also known as Topoisomerase II . This enzyme is essential for major DNA functions such as replication, transcription, and recombination .
Mode of Action
The primary mode of action of Difloxacin-d3 involves interaction with DNA gyrase . Difloxacin-d3 inhibits DNA gyrase, an enzyme required for negative supercoiling during DNA replication . This interaction interferes with the maintenance and synthesis of bacterial DNA, leading to cell death due to the inability of bacteria to maintain the DNA superhelical structure .
Biochemical Pathways
The inhibition of DNA gyrase by Difloxacin-d3 affects the DNA replication process, a critical biochemical pathway in bacterial cells . This disruption of DNA replication leads to cell death, exerting a bactericidal effect .
Pharmacokinetics
Difloxacin-d3 is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . It is primarily metabolized by the liver through glucuronidation and secreted in the bile . The drug can also be reabsorbed with the bile .
Result of Action
The result of Difloxacin-d3’s action is the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents the bacteria from maintaining and synthesizing their DNA, leading to cell death . This makes Difloxacin-d3 a potent antibacterial agent with a broad bactericidal spectrum .
Action Environment
The action of Difloxacin-d3 can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the pH of the environment, the presence of other substances in the body, and the health status of the organism . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of difloxacin D3 hydrochloride (methyl D3) involves the incorporation of deuterium atoms into the difloxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of difloxacin D3 hydrochloride (methyl D3) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production methods are designed to meet stringent quality standards to ensure the compound’s suitability for use as an analytical standard .
化学反应分析
Types of Reactions
Difloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups .
科学研究应用
Difloxacin-d3 (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Biology: Used in studies involving bacterial resistance and the efficacy of fluoroquinolone antibiotics.
Medicine: Research on the pharmacokinetics and pharmacodynamics of fluoroquinolone antibiotics.
Industry: Quality control and assurance in the production of pharmaceuticals and veterinary products.
相似化合物的比较
Similar Compounds
- Enrofloxacin D5 hydrochloride
- Ciprofloxacin D8 hydrochloride
- Ofloxacin D3 hydrochloride
- Norfloxacin D5 hydrochloride
Uniqueness
Difloxacin-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in mass spectrometry .
属性
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGBGLSDVIOHL-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-89-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)


![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)





![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)


